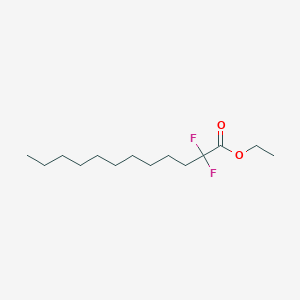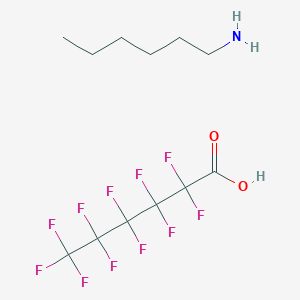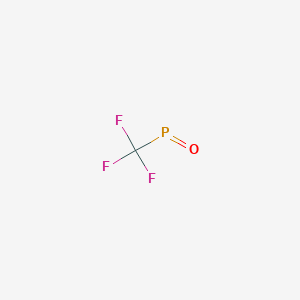
(Trifluoromethyl)phosphanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trifluoromethyl)phosphanone is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethyl)phosphanone typically involves the introduction of the trifluoromethyl group to a phosphorus-containing precursor. One common method is the reaction of phosphorus trichloride with trifluoromethyl lithium under controlled conditions. This reaction proceeds as follows:
PCl3+3CF3Li→P(CF3)3+3LiCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of cesium fluoride as a fluorine source in combination with organic precursors can facilitate the rapid generation of trifluoromethyl-containing compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(Trifluoromethyl)phosphanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted phosphine oxides, phosphines, and various substituted derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Trifluoromethyl)phosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its ability to enhance the metabolic stability and lipophilicity of compounds
Wirkmechanismus
The mechanism of action of (Trifluoromethyl)phosphanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group imparts unique electronic properties that can modulate the activity of these targets. For example, the compound can inhibit enzyme activity by binding to the active site and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylphosphine: Similar in structure but lacks the carbonyl group.
Trifluoromethylphosphine oxide: Contains an additional oxygen atom bonded to phosphorus.
Trifluoromethylphosphonate: Features a different bonding arrangement with oxygen atoms.
Uniqueness
(Trifluoromethyl)phosphanone is unique due to its specific combination of the trifluoromethyl group and the carbonyl group attached to phosphorus. This combination imparts distinct chemical reactivity and stability, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
827027-08-7 |
|---|---|
Molekularformel |
CF3OP |
Molekulargewicht |
115.979 g/mol |
IUPAC-Name |
trifluoro(phosphoroso)methane |
InChI |
InChI=1S/CF3OP/c2-1(3,4)6-5 |
InChI-Schlüssel |
QKENRGOGPFKTBK-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)P=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
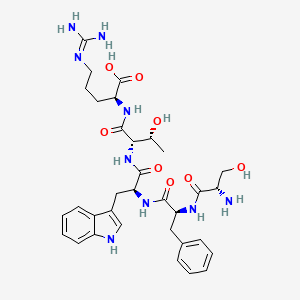
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
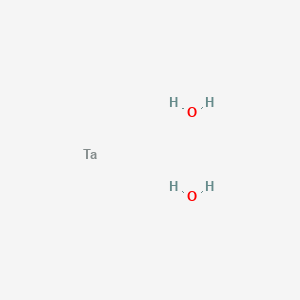


![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
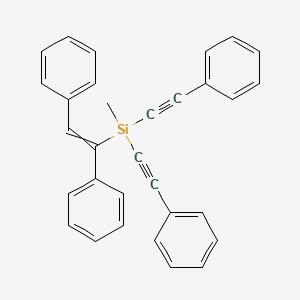
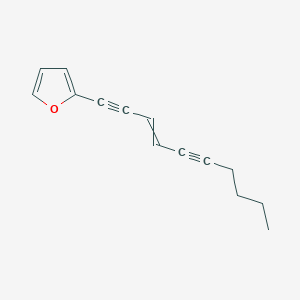
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)

